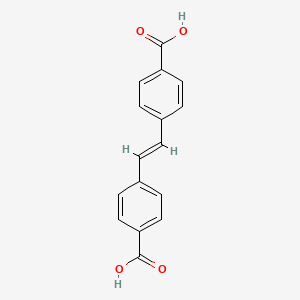

4,4'-Stilbenedicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBQDUFLZGOASY-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-31-2 | |

| Record name | Stilbene-4,4'-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Stilbenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stilbene-4,4'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4,4'-Stilbenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Stilbenedicarboxylic acid is a dicarboxylic acid derivative of stilbene, a diarylethene consisting of a trans or cis ethene double bond substituted with a phenyl group on both carbon atoms of the double bond. This compound has garnered significant interest in various scientific fields, particularly in materials science and medicinal chemistry. Its rigid, planar structure and the presence of two carboxylic acid functional groups make it an excellent building block for the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers. Furthermore, the stilbene backbone is a recognized pharmacophore, and its derivatives have been explored for various therapeutic applications, including in drug delivery systems.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and an exploration of its potential role in relevant biological signaling pathways.

Chemical and Physical Properties

This compound primarily exists as two geometric isomers: trans-(E) and cis-(Z). The trans isomer is generally more stable and more commonly studied. Unless otherwise specified, the properties listed below refer to the trans isomer.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₄ | [3] |

| Molecular Weight | 268.26 g/mol | [3] |

| IUPAC Name | 4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid | [4] |

| CAS Number | 100-31-2 | |

| Appearance | White to pale yellow powder | [4] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | >300 °C | [5] |

| pKa (predicted) | 3.96 ± 0.10 | [5] |

| Solubility | Sparingly soluble in water and common organic solvents. Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | [6] |

Spectroscopic Properties

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm): ~12.9 (s, 2H, -COOH), ~7.9 (d, 4H, Ar-H), ~7.7 (d, 4H, Ar-H), ~7.3 (s, 2H, -CH=CH-).

Expected ¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm): ~167 (-COOH), ~143 (Ar-C), ~139 (Ar-C), ~130 (Ar-CH), ~129 (-CH=CH-), ~127 (Ar-CH).

Note: The actual chemical shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3000-2500 | O-H stretch (carboxylic acid, broad) |

| 1680-1620 | C=O stretch (carboxylic acid) |

| 1600-1450 | C=C stretch (aromatic and vinylic) |

| 970-960 | C-H bend (trans-alkene) |

| 800-600 | C-H bend (aromatic) |

An FTIR spectrum for this compound is available for viewing on SpectraBase.[7]

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of stilbene derivatives is sensitive to their stereochemistry. The trans isomer, being more conjugated and planar, typically absorbs at a longer wavelength (λ_max) compared to the cis isomer.[8]

| Isomer | Expected λ_max (nm) |

| trans-4,4'-Stilbenedicarboxylic acid | ~295-320 |

| cis-4,4'-Stilbenedicarboxylic acid | ~280-285 |

Crystal Structure

The crystal structure of trans-4,4'-stilbenedicarboxylic acid reveals a nearly planar molecule. This structural rigidity is a key feature that makes it a desirable linker for the construction of robust porous materials.[9] In the solid state, the molecules are typically arranged in a herringbone packing motif, stabilized by hydrogen bonding between the carboxylic acid groups of adjacent molecules. The crystallographic data for MOFs containing the deprotonated form of this linker have been extensively studied.[10]

Experimental Protocols

Synthesis of trans-4,4'-Stilbenedicarboxylic Acid

Several synthetic routes are available for the preparation of this compound. Two common methods are the Horner-Wadsworth-Emmons reaction and the Suzuki-Miyaura coupling.

1. Horner-Wadsworth-Emmons Reaction

This reaction provides a stereoselective route to the trans-isomer.

-

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

Horner-Wadsworth-Emmons Synthesis Workflow

-

Detailed Protocol (Generalized):

-

Synthesis of Diethyl (4-carboxybenzyl)phosphonate: 4-(Bromomethyl)benzoic acid is reacted with an excess of triethyl phosphite. The mixture is heated under reflux for several hours. After cooling, the excess triethyl phosphite is removed under reduced pressure to yield the phosphonate ester.

-

Ylide Formation: The phosphonate ester is dissolved in an anhydrous solvent (e.g., THF) and treated with a strong base, such as sodium hydride (NaH), at 0 °C to form the phosphonate ylide.

-

Reaction with Aldehyde: A solution of 4-formylbenzoic acid in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched with water, and the mixture is acidified with HCl. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure trans-4,4'-stilbenedicarboxylic acid.[11][12]

-

2. Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is another versatile method for forming the stilbene core.

-

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki-Miyaura Coupling Synthesis Workflow

-

Detailed Protocol (Generalized):

-

A mixture of 4-bromobenzoic acid, trans-2-(4-carboxyphenyl)vinylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) is prepared in a suitable solvent system (e.g., toluene/ethanol/water).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

After cooling, the mixture is acidified, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization.

-

Purification by Recrystallization

-

Protocol:

-

The crude this compound is dissolved in a minimum amount of a hot solvent in which it has high solubility (e.g., DMF or a mixture of ethanol and water).

-

Any insoluble impurities are removed by hot filtration.

-

The clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[11][12]

-

Role in Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are limited, the broader class of stilbene derivatives, most notably resveratrol, are well-known to interact with various cellular signaling cascades. One of the most studied is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

The Keap1-Nrf2 pathway plays a crucial role in protecting cells from oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

Stilbene derivatives can activate the Nrf2 pathway, although the precise mechanism for this compound is not yet fully elucidated. It is hypothesized that, like other stilbenoids, it may modulate the Keap1-Nrf2 interaction, leading to Nrf2 activation and the subsequent upregulation of antioxidant enzymes.

-

Diagram of the Keap1-Nrf2 Signaling Pathway:

The Keap1-Nrf2 Signaling Pathway

Applications in Drug Development

The unique properties of this compound make it a promising candidate for applications in drug development.

-

Drug Delivery: As a linker in MOFs, it can be used to construct porous materials for the encapsulation and controlled release of therapeutic agents.[2] The tunability of the MOF structure allows for the optimization of drug loading capacity and release kinetics.

-

Bioactive Scaffolds: The stilbene core itself possesses biological activity. Derivatives of this compound could be synthesized to develop new therapeutic agents with antioxidant, anti-inflammatory, or anticancer properties, potentially through the modulation of pathways like Nrf2.

Conclusion

This compound is a versatile molecule with significant potential in both materials science and medicinal chemistry. Its well-defined structure and chemical functionality make it an ideal component for the rational design of complex molecular architectures. Further research into its biological activities, particularly its interaction with key signaling pathways, may unlock new avenues for the development of novel therapeutics. This guide provides a foundational understanding of its chemical properties and experimental methodologies to aid researchers in harnessing the potential of this remarkable compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H12O4 | CID 97794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound CAS#: 100-31-2 [amp.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. ( Z )-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00138E [pubs.rsc.org]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

4,4'-Stilbenedicarboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 4,4'-Stilbenedicarboxylic Acid

For researchers, scientists, and drug development professionals, this compound serves as a crucial building block and versatile intermediate in the synthesis of pharmaceuticals, metal-organic frameworks (MOFs), and functional materials. Its rigid, conjugated structure and bifunctional nature make it an attractive component for creating complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with comparative data, detailed experimental protocols, and workflow visualizations.

Core Synthesis Pathways: A Comparative Analysis

Several synthetic strategies have been developed for the preparation of this compound and its derivatives. The choice of method often depends on factors such as desired stereoselectivity, availability of starting materials, scalability, and tolerance to other functional groups. The following table summarizes the key quantitative data for the most prominent synthesis routes.

| Synthesis Pathway | Starting Materials | Key Reagents & Catalysts | Typical Yield (%) | Stereoselectivity | Key Advantages | Potential Drawbacks |

| Horner-Wadsworth-Emmons (HWE) Reaction | 4-(Diethylphosphoryl)benzoic acid, 4-Formylbenzoic acid | Strong base (e.g., NaH, KHMDS) | 83-93%[1] | Excellent (Predominantly E-isomer)[1][2] | High yield, high stereoselectivity, mild conditions, water-soluble byproduct simplifies purification.[1][2][3] | Requires synthesis of the phosphonate reagent.[1] |

| Wittig Reaction | 4-Carboxybenzyl-triphenylphosphonium bromide, 4-Formylbenzoic acid | Strong base (e.g., n-BuLi, NaH) | 48-99% (for general stilbenes)[4] | Dependent on ylide stability; non-stabilized ylides favor Z-isomer, stabilized ylides favor E-isomer. | Versatile, well-established method. | Triphenylphosphine oxide byproduct can be difficult to remove. |

| Suzuki-Miyaura Coupling | 4-Halobenzoic acid (e.g., 4-bromobenzoic acid), Vinylboronic acid derivative | Palladium catalyst, Base | Varies | High retention of alkene geometry. | Broad substrate scope, high functional group tolerance.[1] | Potential for catalyst poisoning, requires anhydrous conditions in some cases.[1] |

| Heck Reaction | 4-Halobenzoic acid (e.g., 4-bromobenzoic acid), Styrene or acrylic acid derivative | Palladium catalyst, Base | Varies | Predominantly E-isomer. | Atom-economical, does not require pre-formation of organometallic reagents.[1] | Often requires elevated temperatures, regioselectivity can be a challenge.[1] |

| From p-Cyanobenzyl Halide | p-Cyanobenzyl halide | Solid base (e.g., KOH), then alkaline hydrolysis | ~64-69% (overall) | Not specified | Mild reaction conditions, high purity. | Two-step process. |

| Oxidative Dimerization of p-Toluic Acid | p-Toluic acid | Sulfur | 34% | Not specified | Direct route from a simple starting material. | High temperatures and pressure required, moderate yield. |

| McMurry Reaction | 4-Formylbenzoic acid (or its ester) | Low-valent titanium (e.g., TiCl₃/LiAlH₄, TiCl₄/Zn) | Varies | Mixture of E and Z isomers possible. | Good for symmetrical couplings. | Stoichiometric amounts of titanium reagents are often needed. |

| Perkin Reaction | 4-Formylbenzoic acid, Phenylacetic acid derivative | Acid anhydride, Alkali salt of the acid | Varies | Predominantly E-isomer. | Classical method for α,β-unsaturated acids. | Often requires high temperatures.[5] |

Experimental Protocols

This section provides detailed methodologies for key synthetic pathways to this compound.

Horner-Wadsworth-Emmons (HWE) Reaction

This method provides excellent stereoselectivity for the (E)-isomer of this compound. The protocol involves two main stages: the synthesis of the phosphonate reagent and the subsequent olefination reaction.

Stage 1: Synthesis of Diethyl (4-carboxybenzyl)phosphonate

-

Reaction: 4-(Bromomethyl)benzoic acid is reacted with triethyl phosphite via a Michaelis-Arbuzov reaction.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(bromomethyl)benzoic acid (1.0 eq) in toluene.

-

Add triethyl phosphite (1.2 eq) to the solution.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the volatile components (excess triethyl phosphite and ethyl bromide byproduct) under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield diethyl (4-carboxybenzyl)phosphonate as a white solid.

-

Stage 2: HWE Olefination to form this compound

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl (4-carboxybenzyl)phosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Wittig Reaction

The Wittig reaction provides a classical approach to alkene synthesis. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.

Stage 1: Synthesis of 4-Carboxybenzyltriphenylphosphonium Bromide [6][7][8]

-

Procedure:

-

In a 50 mL round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (2.15 g, 10 mmol) and triphenylphosphine (2.6 g, 10 mmol) in 30 mL of acetone.[6][8]

-

Cool the reaction mixture to room temperature and isolate the precipitated phosphonium salt by vacuum filtration.[6][8]

-

Wash the solid with diethyl ether (2 x 20 mL) and air dry to obtain the phosphonium salt.[6][8]

-

Stage 2: Wittig Olefination to form this compound

-

Procedure:

-

In a flask equipped with a magnetic stirrer, suspend 4-carboxybenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (2.0 eq), dropwise to form the deep red-colored ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C and add a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding water.

-

Acidify the mixture with 1 M HCl to pH 2-3 to precipitate the product and triphenylphosphine oxide.

-

Filter the solid and wash with water.

-

Separate the this compound from the triphenylphosphine oxide by selective dissolution or chromatography. Recrystallization from ethanol can be effective for purification.

-

Synthesis from p-Cyanobenzyl Halide

This two-step method offers a pathway with mild reaction conditions.

Stage 1: Synthesis of 4,4'-Stilbenedicyanide

-

Procedure:

-

In a four-necked flask equipped with a thermometer, reflux condenser, and stirrer, add p-cyanobenzyl iodide (0.66 mol) and xylene (90 mL).

-

Heat the mixture to 58 °C under a nitrogen atmosphere.

-

Add solid potassium hydroxide (KOH, 2.23 mol) in six portions over 30 minutes.

-

Maintain the reaction at 58 °C for 6 hours.

-

After cooling, filter the mixture and wash the solid to obtain the intermediate, 4,4'-stilbenedicyanide.

-

Stage 2: Hydrolysis to this compound

-

Procedure:

-

In a reactor, add 4,4'-stilbenedicyanide (0.16 mol), water (100 mL), pyridine (1.1 mol), and a phase transfer catalyst such as tetrabutylammonium bromide (0.02 mol).

-

Heat the mixture to 90 °C and stir for 12 hours.

-

Filter the hot reaction mixture.

-

Cool the filtrate and acidify with an acid (e.g., toluenesulfonic acid or methanesulfonic acid) to a pH of 4-7.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core chemical transformations for each major synthesis pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Horner-Wadsworth-Emmons_reaction [chemeurope.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis of 4 vinylbenzoic acid using the Wittig reaction The Wittig rea.. [askfilo.com]

- 7. chemistry-online.com [chemistry-online.com]

- 8. Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]

An In-depth Technical Guide to (E)- and (Z)-4,4′-Stilbene Dicarboxylic Acid for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, comparative properties, and applications of the geometric isomers of 4,4′-stilbene dicarboxylic acid, with a focus on their potential in materials science and drug development.

Stilbene derivatives have garnered significant attention in various scientific fields owing to their intriguing photophysical properties and diverse biological activities. Among these, 4,4′-stilbene dicarboxylic acid stands out as a versatile building block, primarily utilized as an organic linker in the construction of Metal-Organic Frameworks (MOFs). This guide provides a detailed comparative analysis of its two geometric isomers: (E)-4,4′-stilbene dicarboxylic acid and (Z)-4,4′-stilbene dicarboxylic acid. While the (E)-isomer has been extensively studied and employed, the (Z)-isomer has, until recently, remained a less explored counterpart. This document aims to bridge this knowledge gap by presenting a comprehensive overview of their synthesis, physicochemical properties, and potential applications, particularly in the realm of drug development.

Core Physicochemical Properties: A Comparative Analysis

The distinct spatial arrangement of the carboxyl groups in the (E) and (Z)-isomers of 4,4′-stilbene dicarboxylic acid gives rise to notable differences in their physical and chemical properties. A summary of available quantitative data is presented below for direct comparison.

| Property | (E)-4,4′-Stilbene Dicarboxylic Acid | (Z)-4,4′-Stilbene Dicarboxylic Acid |

| Molecular Weight | 268.26 g/mol [1] | 268.26 g/mol [2] |

| Melting Point | >300 °C[3] | No experimental data available |

| Calculated XLogP3 | 3.2[1] | 2.7[2] |

| Topological Polar Surface Area | 74.6 Ų[1] | 74.6 Ų[2] |

| Hydrogen Bond Donor Count | 2[1] | 2[2] |

| Hydrogen Bond Acceptor Count | 4[1] | 4[2] |

| UV-Vis Absorption Max (in DMF) | 330 nm | Not Available |

Synthesis and Experimental Protocols

The synthesis of stilbene derivatives can be achieved through various established organic reactions. The choice of method often dictates the stereoselectivity of the final product.

Synthesis of (E)-4,4′-Stilbene Dicarboxylic Acid

The (E)-isomer is thermodynamically more stable and is often the major product in many synthetic routes. The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method that generally affords high (E)-selectivity.[4]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction [4]

-

Phosphonate Reagent Preparation: Synthesis of a phosphonate reagent like 4-(diethylphosphoryl)benzoic acid is the initial step.

-

Reaction Setup: A solution of the phosphonate reagent (1.1 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) (1.2 equivalents), is added portion-wise to the solution at 0 °C. The mixture is stirred at this temperature for 30 minutes.

-

Aldehyde Addition: A solution of an aromatic aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is then acidified to a pH of 2-3 using 1 M HCl.

-

Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the (E)-stilbene-4-carboxylic acid derivative.

Horner-Wadsworth-Emmons reaction workflow for (E)-isomer synthesis.

Other notable methods for synthesizing (E)-stilbene derivatives include the Suzuki-Miyaura coupling and the Heck reaction.[4]

Synthesis of (Z)-4,4′-Stilbene Dicarboxylic Acid

The synthesis of the (Z)-isomer is more challenging due to its lower thermodynamic stability. Specific reaction conditions or synthetic routes are required to favor the formation of the cis-alkene. While the search results do not provide a specific protocol for the dicarboxylic acid derivative, the synthesis of (Z)-stilbenes can be achieved through methods like the partial hydrogenation of the corresponding alkyne using Lindlar's catalyst.

Conceptual Experimental Workflow: Alkyne Hydrogenation

-

Alkyne Synthesis: The synthesis would begin with the preparation of the corresponding diphenylacetylene derivative bearing carboxylic acid groups at the 4 and 4′ positions.

-

Catalytic Hydrogenation: The alkyne would then be subjected to catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The progress of the reaction needs to be carefully monitored to prevent over-reduction to the corresponding alkane.

-

Purification: Upon completion, the catalyst is filtered off, and the product is isolated and purified.

References

A Technical Guide to the Spectroscopic Properties of 4,4'-Stilbenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4,4'-stilbenedicarboxylic acid (CAS No. 100-31-2), a key organic intermediate in the development of advanced materials and pharmaceuticals. The unique molecular structure of this compound, featuring a conjugated stilbene core with terminal carboxylic acid groups, gives rise to characteristic spectral signatures that are crucial for its identification, characterization, and quality control. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple and informative.

1.1. ¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |

| Aromatic (4H) | Doublet | ~7.99 | - | Protons ortho to the carboxylic acid group. Data is estimated from dimethyl 4,4'-stilbenedicarboxylate.[1] |

| Aromatic (4H) | Doublet | ~7.67 | - | Protons meta to the carboxylic acid group. Data is estimated from dimethyl 4,4'-stilbenedicarboxylate.[1] |

| Vinylic (2H) | Singlet | ~7.27 | - | Protons of the ethene bridge. Data is estimated from dimethyl 4,4'-stilbenedicarboxylate.[1] |

| Carboxylic Acid (2H) | Broad Singlet | 10.0 - 13.0 | - | Highly deshielded due to the acidic nature. |

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays signals corresponding to the carboxylic acid carbons, the aromatic carbons, and the vinylic carbons. Similar to the ¹H NMR data, the chemical shifts for the carbon skeleton can be estimated from the data available for dimethyl 4,4'-stilbenedicarboxylate.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | ~167.0 | Data is estimated from related aromatic carboxylic acids. |

| Aromatic (quaternary) | ~142.2 | Carbon attached to the ethene bridge. Data is estimated from dimethyl 4,4'-stilbenedicarboxylate.[1] |

| Aromatic (quaternary) | ~130.2 | Carbon attached to the carboxylic acid group. Data is estimated from dimethyl 4,4'-stilbenedicarboxylate.[1] |

| Aromatic (CH) | ~129.9 | Carbons ortho to the carboxylic acid group. Data is estimated from dimethyl 4,4'-stilbenedicarboxylate.[1] |

| Aromatic (CH) | ~126.9 | Carbons meta to the carboxylic acid group. Data is estimated from dimethyl 4,4'-stilbenedicarboxylate.[1] |

| Vinylic (CH) | ~129.0 | Ethene bridge carbons. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the O-H and C=O stretching of the carboxylic acid groups, as well as vibrations from the aromatic rings and the C=C double bond of the stilbene core.

Table 3: IR Spectroscopic Data

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Aromatic | C-H stretch | 3000-3100 | Medium |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |

| Aromatic/Alkene | C=C stretch | 1600-1650 | Medium |

| Aromatic | C=C in-ring stretch | 1450-1600 | Medium |

| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |

| trans-Alkene | C-H out-of-plane bend | 960-980 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-conjugation system of the stilbene backbone in this compound results in strong absorption in the UV region of the electromagnetic spectrum. The position and intensity of the absorption maxima are sensitive to the solvent and the electronic nature of the substituents. For trans-stilbene derivatives, two main absorption bands are typically observed.

Table 4: UV-Vis Spectroscopic Data

| Transition | Wavelength (λ_max, nm) | Solvent |

| π → π | ~320-340 | Nonanoic Acid |

| π → π | ~290-310 | Nonanoic Acid |

Note: The UV-Vis absorption spectra of this compound have been reported in nonanoic acid, with absorption observed in the 290-400 nm range.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample purity.

4.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇) in an NMR tube. The choice of solvent is critical due to the compound's limited solubility in many common NMR solvents.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of approximately -1 to 15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.

-

4.2. IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the powdered this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16 or 32) and co-add them to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

4.3. UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or as reported, nonanoic acid).

-

The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the wavelength of maximum absorption.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200 to 600 nm.

-

Record the absorbance as a function of wavelength.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

References

Solubility of 4,4'-stilbenedicarboxylic acid in different solvents

An In-depth Technical Guide to the Solubility of 4,4'-Stilbenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound (SDA), with the chemical formula C₁₆H₁₂O₄, is a crystalline solid that is poorly soluble in water and many common organic solvents. Its low solubility presents challenges in its synthesis, purification, and application. A thorough understanding of its solubility characteristics is crucial for designing efficient processes for its use in various applications, from the synthesis of advanced materials to its potential use as a pharmaceutical intermediate. This guide aims to provide a comprehensive resource for researchers working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₄ | [1] |

| Molecular Weight | 268.26 g/mol | [1] |

| Appearance | White to pale yellow powder | [2][3] |

| Melting Point | >300 °C | [2] |

| CAS Number | 100-31-2 | [2] |

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a wide array of solvents is not extensively reported in peer-reviewed literature. Researchers are encouraged to determine the solubility experimentally for their specific solvent systems and conditions. Table 2 provides a standardized format for reporting such data.

Table 2: Solubility of this compound in Various Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., N,N-Dimethylformamide | 25 | e.g., Shake-Flask Method | ||

| e.g., Dimethyl Sulfoxide | 25 | e.g., HPLC | ||

| e.g., Tetrahydrofuran | 25 | |||

| e.g., Ethanol | 25 | |||

| e.g., Methanol | 25 | |||

| e.g., Acetone | 25 | |||

| e.g., Water (pH 7) | 25 | |||

| e.g., 0.1 M HCl (aq) | 25 | |||

| e.g., 0.1 M NaOH (aq) | 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility Determination)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (high purity)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

HPLC Method: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound.

-

UV-Vis Spectrophotometry Method: If the compound has a distinct chromophore and no interfering substances are present, dilute the filtered solution with the solvent to an appropriate concentration and measure the absorbance at the wavelength of maximum absorption (λmax). Calculate the concentration using a calibration curve prepared with known concentrations of the compound.

-

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

High-Throughput Screening (HTS) Solubility Assay

For rapid screening of solubility in multiple solvents, a smaller-scale, high-throughput method can be employed.

Materials:

-

This compound (as a stock solution in a soluble solvent like DMSO, or as a solid)

-

96-well plates (UV-transparent or compatible with the detection method)

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (UV-Vis or other detection modality)

-

Solvents of interest

Procedure:

-

Sample Preparation: Dispense a small, known amount of this compound into each well of the 96-well plate. This can be done by dispensing a small volume of a concentrated stock solution and evaporating the solvent, or by dispensing the solid directly.

-

Solvent Addition: Add a known volume of each solvent to be tested to the respective wells.

-

Equilibration: Seal the plate and place it on a plate shaker at a controlled temperature for a set period (e.g., 18-24 hours).

-

Analysis: After shaking, measure the concentration of the dissolved compound in each well using a plate reader. For UV-Vis detection, the absorbance is measured directly in the plate. The concentration is determined by comparison to a calibration curve.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: As a dicarboxylic acid with a large nonpolar aromatic core, its solubility is expected to be low in both highly polar (e.g., water) and very nonpolar (e.g., hexane) solvents. Solvents with intermediate polarity and the ability to engage in hydrogen bonding (e.g., DMF, DMSO) are likely to be more effective.

-

Temperature: The solubility of solids in liquids generally increases with temperature. The extent of this increase is dependent on the enthalpy of solution.

-

pH (for Aqueous Solutions): In aqueous media, the solubility of this compound is highly dependent on pH. As a dicarboxylic acid, it will be significantly more soluble in basic solutions due to the deprotonation of the carboxylic acid groups to form the more soluble carboxylate salts. Conversely, in acidic solutions, its solubility will be very low.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

While quantitative solubility data for this compound remains scarce in the literature, this guide provides researchers with the necessary tools to systematically determine and report this crucial parameter. By following the detailed experimental protocols and utilizing the standardized data presentation format, the scientific community can build a comprehensive understanding of the solubility of this important compound, thereby facilitating its application in the development of novel materials and pharmaceuticals.

References

A Comprehensive Technical Guide to the Thermal Stability of 4,4'-Stilbenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the thermal stability of 4,4'-stilbenedicarboxylic acid, a crucial building block in the synthesis of advanced materials, including metal-organic frameworks (MOFs), and a significant intermediate in the pharmaceutical industry. Understanding the thermal properties of this compound is paramount for its application in various research and development settings.

Core Physicochemical and Thermal Properties

This compound is a robust organic compound with a high degree of thermal stability. Its rigid molecular structure contributes to its high melting point and thermal decomposition temperature. A summary of its key physical and thermal properties is presented in the table below.

| Property | Value | Source |

| Melting Point | >300°C; 400-420 °C | [1][2][3] |

| Boiling Point (Predicted) | 518.5 ± 39.0 °C | [1][3] |

| Molecular Formula | C₁₆H₁₂O₄ | [2][4] |

| Molecular Weight | 268.26 g/mol | [2][4] |

Thermal Decomposition Analysis

The thermal stability of this compound is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific TGA/DSC data for the free acid is not extensively detailed in the public domain, analysis of its derivatives, particularly in the formation of metal-organic frameworks, provides significant insights into its thermal behavior. For instance, a sodium(I) coordination polymer derived from this compound demonstrates remarkable thermal stability, with the dehydrated form being stable up to 491°C[5]. The hydrated form of this complex is stable up to 86°C[5]. This indicates that the carboxylate groups of the acid readily coordinate with metal ions to form highly stable structures.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability of this compound, standardized experimental protocols for TGA and DSC are essential. The following methodologies are based on common practices for the analysis of organic compounds and MOFs.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

-

Heating Program: The sample is heated at a constant rate, typically 10 °C per minute, over a specified temperature range (e.g., from room temperature to 600 °C or higher, depending on the expected decomposition temperature).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is a key parameter determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions, such as melting and crystallization, and to measure the heat flow associated with these transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, a controlled inert atmosphere (e.g., nitrogen) is maintained.

-

Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic peaks indicate phase transitions. For this compound, a sharp endothermic peak corresponding to its high melting point would be expected.

Logical Workflow for Thermal Stability Assessment

The process of evaluating the thermal stability of this compound, from sample preparation to data interpretation, can be visualized as a logical workflow.

Caption: Workflow for Thermal Stability Analysis.

Application in Metal-Organic Frameworks (MOFs)

This compound is a widely used organic linker in the synthesis of MOFs.[6] The thermal stability of the resulting MOF is directly influenced by the inherent stability of the stilbene-based linker and the strength of the metal-carboxylate coordination bonds. The high thermal stability of the linker allows for the formation of robust frameworks that can withstand elevated temperatures, a critical property for applications in gas storage, catalysis, and sensing.[6] The synthesis of these frameworks often involves solvothermal methods where the thermal stability of the precursors is crucial.[7]

References

- 1. This compound CAS#: 100-31-2 [m.chemicalbook.com]

- 2. 133005-88-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 100-31-2 [amp.chemicalbook.com]

- 4. This compound | C16H12O4 | CID 97794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. nbinno.com [nbinno.com]

- 7. Mesoporous stilbene-based lanthanide metal organic frameworks: synthesis, photoluminescence and radioluminescence characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape: A Theoretical and Experimental Guide to 4,4'-Stilbenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Stilbenedicarboxylic acid, a derivative of the well-studied stilbene core, is a molecule of significant interest in materials science and medicinal chemistry. Its rigid, conjugated structure, coupled with the functional carboxylic acid groups, makes it a versatile building block for metal-organic frameworks (MOFs), functional polymers, and potential pharmaceutical agents. A thorough understanding of its electronic structure is paramount for the rational design of novel materials and therapeutics with tailored optical, electronic, and biological properties.

This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to characterize the electronic structure of this compound. We will delve into the application of computational quantum chemistry, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to predict its electronic properties. Furthermore, we will present available experimental data to validate and complement the theoretical findings.

Theoretical Calculations of Electronic Structure

The electronic properties of this compound, such as its frontier molecular orbitals (HOMO and LUMO), energy gap, and excited states, can be effectively modeled using computational methods. DFT and its extension for excited states, TD-DFT, are powerful tools for this purpose.

Computational Methodology

A typical computational workflow for investigating the electronic structure of this compound is outlined below. This protocol is based on established methods for similar conjugated organic molecules.

Caption: A typical workflow for the theoretical calculation of the electronic structure of this compound.

Detailed Protocol:

-

Molecular Structure Definition: The initial 3D coordinates of trans-4,4'-stilbenedicarboxylic acid are constructed using molecular modeling software.

-

Method Selection:

-

DFT Functional: A hybrid functional, such as B3LYP or PBE0, is commonly chosen as it provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: A Pople-style basis set, for instance, 6-311+G(d,p), is selected to provide a flexible description of the electron density, including polarization and diffuse functions, which are crucial for describing anions and excited states.

-

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This step is critical as the electronic properties are highly dependent on the molecular geometry.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Frontier Molecular Orbital (HOMO/LUMO) Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap is a key parameter that provides an estimate of the molecule's chemical reactivity and the energy of the first electronic transition.

-

Time-Dependent DFT (TD-DFT) Calculation: TD-DFT is employed to calculate the vertical excitation energies and oscillator strengths of the low-lying singlet excited states.

-

UV-Vis Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to simulate the theoretical UV-Vis absorption spectrum. This allows for a direct comparison with experimental data.

Predicted Electronic Properties

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | -6.0 to -6.5 eV | Represents the electron-donating ability. |

| LUMO Energy | -2.0 to -2.5 eV | Represents the electron-accepting ability. |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | Correlates with chemical stability and the energy of the lowest absorption band. |

| HOMO Distribution | Delocalized over the entire π-conjugated system of the stilbene core. | Indicates the region of highest electron density in the ground state. |

| LUMO Distribution | Also delocalized over the π-system, with significant contributions from the central ethylene bridge and phenyl rings. | Indicates the region where an accepted electron would reside. |

| Primary Electronic Transition | π → π* character | Corresponds to the excitation of an electron from the HOMO to the LUMO. |

Experimental Characterization

Experimental techniques provide crucial data to validate and complement theoretical calculations. For this compound, UV-Vis absorption and fluorescence spectroscopy are the primary methods for probing its electronic transitions.

Synthesis and Characterization

This compound is a commercially available compound. Its synthesis typically involves reactions such as the Perkin condensation or the Wittig reaction, followed by appropriate workup and purification. Characterization is performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry (MS): To determine the molecular weight.

Spectroscopic Properties

Experimental studies on metal-organic frameworks incorporating (Z)-4,4'-stilbene dicarboxylic acid have shown that the ligand itself exhibits luminescence.

| Experimental Technique | Observed Property | Interpretation |

| UV-Vis Absorption | Expected strong absorption in the UV region (around 300-350 nm). | Corresponds to the π → π* electronic transition. |

| Fluorescence Spectroscopy | Emission in the blue region of the visible spectrum, with a reported peak maximum at approximately 450 nm for the (Z)-isomer within a MOF.[1] | Indicates that the molecule is fluorescent and provides information about the energy of the first excited singlet state. |

The following diagram illustrates the relationship between the theoretical and experimental investigation of the electronic properties of this compound.

Caption: The interplay between theoretical calculations and experimental measurements for elucidating the electronic structure.

Conclusion and Future Directions

The combination of theoretical calculations and experimental spectroscopy provides a powerful approach to understanding the electronic structure of this compound. While direct computational studies on this specific molecule are encouraged to provide more precise quantitative data, the methodologies and expected outcomes presented in this guide offer a solid foundation for researchers.

Future work should focus on:

-

Performing detailed DFT and TD-DFT calculations on both the cis and trans isomers of this compound to provide a comprehensive set of theoretical data.

-

Investigating the effect of different solvents on the electronic properties through computational solvent models.

-

Conducting detailed experimental studies on the absorption and emission properties of the isolated molecule in various solvents to build a robust experimental database.

By bridging the gap between theoretical predictions and experimental observations, a deeper understanding of the electronic landscape of this compound can be achieved, paving the way for its application in the development of advanced materials and novel therapeutics.

References

An In-depth Technical Guide on the Photophysical Properties of 4,4'-Stilbenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core photophysical properties of 4,4'-stilbenedicarboxylic acid, a molecule of significant interest in materials science, particularly in the development of Metal-Organic Frameworks (MOFs). This document compiles available data on its optical characteristics and outlines the standard experimental protocols for their determination.

Introduction

This compound (H₂SDC) is a bifunctional organic molecule that combines the photoactive stilbene core with two carboxylic acid groups. This structure makes it an excellent building block, or "linker," for the synthesis of fluorescent MOFs. The stilbene unit is a well-known fluorophore, and its derivatives have been extensively studied for their interesting photophysical behaviors, including trans-cis photoisomerization. The carboxylic acid functionalities allow for coordination with metal ions, forming extended, often porous, crystalline structures. The inherent luminescence of the stilbene moiety can be retained or even modulated within these frameworks, leading to applications in sensing, photocatalysis, and solid-state lighting.

This guide focuses on the intrinsic photophysical properties of the this compound molecule itself, which are fundamental to understanding the optical behavior of the advanced materials derived from it.

Core Photophysical Properties

Quantitative photophysical data for standalone this compound in various solvents is not extensively documented in publicly available literature. Much of the research focuses on the properties of the MOFs constructed from this linker. However, some key characteristics can be inferred and are presented below.

Table 1: Summary of Known Photophysical Data for this compound

| Property | Isomer | Value | Conditions/Solvent | Notes |

| Emission Maximum (λₑₘ) | (Z)- | ~450 nm | In MOF | The ligand-based luminescence in lanthanide MOFs is reported to be comparable to that of the free (Z)-H₂SDC linker, exhibiting a peak maximum in the blue region of the spectrum.[1][2][3] |

| Luminescence Type | Both | Fluorescence | General | As a stilbene derivative, the primary emission mechanism is fluorescence from the first excited singlet state (S₁). |

Expected Photophysical Behavior and Solvent Effects

The photophysics of stilbenes are generally governed by the competition between fluorescence emission and trans-cis isomerization around the central double bond.[4] Upon photoexcitation, the molecule reaches an excited state where rotation around the ethylenic bond can occur, leading to a non-emissive, perpendicular intermediate that can then relax to either the trans or cis ground state.

Solvatochromism: The absorption and emission spectra of stilbene derivatives can exhibit solvatochromism, which is a shift in the spectral position depending on the polarity of the solvent. For stilbenes with electron-donating and electron-withdrawing groups, a significant red-shift (bathochromic shift) in emission is often observed in more polar solvents due to the stabilization of a more polar excited state. While this compound is symmetric, the carboxylic acid groups can interact with polar solvents, potentially influencing its spectral properties.

Experimental Protocols

The following sections detail the standard methodologies for characterizing the photophysical properties of this compound.

This technique is used to determine the absorption spectrum and the molar extinction coefficient.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired spectroscopic grade solvent (e.g., DMSO, DMF, or ethanol, given the carboxylic acid groups).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Measurement:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Measure the absorption spectra of the prepared solutions over a relevant wavelength range (e.g., 200-500 nm).

-

Identify the wavelength of maximum absorption (λₐₑₛ).

-

-

Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), by plotting absorbance at λₐₑₛ versus concentration.

This method is used to measure the fluorescence emission spectrum.

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent, with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.

-

Measurement:

-

Set the excitation wavelength, typically at or near the λₐₑₛ.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).

-

Identify the wavelength of maximum emission (λₑₘ).

-

The fluorescence quantum yield (Φբ) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

-

Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

-

Materials:

-

Sample: this compound.

-

Standard: A fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., quinine sulfate in 0.5 M H₂SO₄, Φբ = 0.54).

-

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard in the same solvent (or solvents with a known refractive index). The concentrations should be adjusted to yield a range of absorbance values (e.g., 0.02, 0.04, 0.06, 0.08, 0.1) at the chosen excitation wavelength.

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions under identical instrument settings (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φբ,ₓ) is calculated using the following equation: Φբ,ₓ = Φբ,ₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φբ,ₛₜ is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Fluorescence lifetime (τբ) is the average time the molecule spends in the excited state before returning to the ground state.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

-

Sample Preparation: Prepare a dilute, deoxygenated solution of this compound.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength near the absorption maximum.

-

Detect the emitted single photons and measure the time delay between the excitation pulse and the photon arrival.

-

Accumulate a histogram of these delay times to build the fluorescence decay curve.

-

-

Data Analysis: The decay curve is fitted to an exponential function to extract the fluorescence lifetime (τբ).

Visualizations

The following diagram illustrates the logical flow of experiments for characterizing the photophysical properties of this compound.

Caption: Experimental workflow for the photophysical characterization of this compound.

Conclusion

This compound is a key component in the construction of luminescent materials. While comprehensive photophysical data for the isolated molecule is sparse in the literature, its fundamental properties can be characterized using standard spectroscopic techniques. The emission is known to occur in the blue region of the spectrum, and its behavior is expected to be influenced by the solvent environment, a common feature of stilbene derivatives. The experimental protocols outlined in this guide provide a robust framework for researchers to fully characterize this and similar molecules, enabling a deeper understanding of their photophysical behavior and facilitating the rational design of novel functional materials. Further research to populate the solvent-dependent photophysical data for this compound would be highly valuable to the scientific community.

References

A Comprehensive Technical Guide to the Cis-Trans Isomerization of 4,4'-Stilbenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Stilbenedicarboxylic acid is a derivative of stilbene, a diarylethene consisting of a central ethene double bond with a phenyl group attached to each carbon atom. The presence of the double bond allows for the existence of two geometric isomers: cis (Z) and trans (E). The isomerization between these two forms, driven by light (photochemical) or heat (thermal), is a fundamental process with significant implications in various scientific fields, including the development of photoswitchable materials and drugs. This guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the cis-trans isomerization of this compound.

Photochemical Isomerization

The most common method to induce the trans to cis isomerization of stilbene derivatives is through ultraviolet (UV) irradiation.[1] Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). In the excited state, the energy barrier for rotation around the central double bond is significantly lowered. The molecule can then twist to a perpendicular conformation, which serves as an intermediate. From this perpendicular state, it can relax back to the ground state as either the cis or trans isomer.[2] The reverse cis to trans isomerization can also be achieved photochemically, often leading to a photostationary state, which is a mixture of the two isomers where the rates of forward and reverse photoisomerization are equal.[3]

Thermal Isomerization

The trans isomer of this compound is thermodynamically more stable than the cis isomer due to reduced steric hindrance. Consequently, the cis isomer can thermally convert back to the trans form.[4] This process typically requires elevated temperatures to overcome the activation energy barrier for rotation around the double bond in the ground state.[5] The thermal back-isomerization is a crucial consideration in applications where the stability of the cis isomer is important.

Quantitative Data

The efficiency and characteristics of the isomerization process can be quantified by several parameters. The following table summarizes key data for stilbene and its derivatives, which can be considered representative for this compound.

| Parameter | trans-Isomer | cis-Isomer | Reference |

| λmax (nm) | ~295-320 | ~280-285 | [6][7] |

| Molar Extinction Coefficient (ε, M-1cm-1) | ~29,000 - 34,000 at λmax | Lower than trans at its λmax | [7] |

| Fluorescence Quantum Yield (Φf) | 0.04 - 0.05 | Very low | [7][8] |

| Photoisomerization Quantum Yield (Φt→c) | ~0.4 - 0.5 | Varies with conditions | [1][9] |

Experimental Protocols

Protocol 1: Photochemical trans to cis Isomerization

This protocol outlines the general procedure for the photoisomerization of trans-4,4'-stilbenedicarboxylic acid.

Materials:

-

trans-4,4'-stilbenedicarboxylic acid

-

Suitable solvent (e.g., ethanol, methanol, or a buffer solution if pH control is needed)

-

Quartz cuvette

-

UV lamp (e.g., mercury lamp with a filter for a specific wavelength, like 313 nm or 365 nm)

-

Magnetic stirrer and stir bar

-

UV-Vis spectrophotometer

-

HPLC system

Procedure:

-

Solution Preparation: Prepare a dilute solution of trans-4,4'-stilbenedicarboxylic acid in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 1 at the irradiation wavelength to ensure efficient light absorption.

-

Degassing (Optional but Recommended): To minimize quenching of the excited state by oxygen, deoxygenate the solution by bubbling with an inert gas like nitrogen or argon for 15-20 minutes.[3]

-

Initial Analysis: Record the initial UV-Vis absorption spectrum of the solution. If using HPLC, inject an aliquot to determine the initial concentration of the trans isomer.

-

Irradiation: Place the cuvette in a temperature-controlled holder and irradiate with the UV lamp while gently stirring.[3]

-

Monitoring: At regular intervals, stop the irradiation and record the UV-Vis spectrum. The characteristic absorption peak of the trans isomer will decrease, while the absorption of the cis isomer will increase.[3] Aliquots can also be taken for HPLC analysis to quantify the concentration of each isomer.

-

Photostationary State: Continue irradiation until no further changes are observed in the UV-Vis spectrum or the isomer ratio in HPLC, indicating that the photostationary state has been reached.[3]

Protocol 2: Thermal cis to trans Isomerization

This protocol describes the thermal conversion of the cis isomer back to the trans isomer.

Materials:

-

Solution containing cis-4,4'-stilbenedicarboxylic acid (e.g., the product from Protocol 1)

-

Heating block or water bath with temperature control

-

Sealed vials or cuvettes

-

UV-Vis spectrophotometer

-

HPLC system

Procedure:

-

Sample Preparation: Place the solution containing the cis isomer into a sealed vial or cuvette.

-

Heating: Heat the sample to a specific temperature (e.g., 60-80 °C). The required temperature and time will depend on the solvent and the desired conversion rate.

-

Monitoring: At set time intervals, cool the sample to room temperature and record the UV-Vis spectrum or analyze by HPLC. The absorption of the cis isomer will decrease, and the trans isomer's absorption will increase.

-

Completion: Continue heating until the desired conversion to the trans isomer is achieved, or until the reaction reaches equilibrium.

Protocol 3: HPLC Analysis of Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the cis and trans isomers.[10]

Typical HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., with formic acid or phosphoric acid to control pH) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.[3]

-

Detection: UV detector set at a wavelength where both isomers have reasonable absorbance (e.g., 280 nm or 310 nm).

-

Injection Volume: 10-20 µL.[3]

Procedure:

-

Calibration: Prepare standard solutions of known concentrations of pure trans and, if available, cis-4,4'-stilbenedicarboxylic acid to create calibration curves.

-

Sample Analysis: Inject the experimental samples.

-

Data Analysis: Integrate the peak areas for the trans and cis isomers. Use the calibration curves to determine the concentration of each isomer.

Conclusion

The cis-trans isomerization of this compound is a well-studied yet continually relevant phenomenon. Understanding the photochemical and thermal pathways, along with the quantitative aspects and experimental methodologies, is crucial for harnessing its potential in various applications. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this and similar photoswitchable molecules. Precise control and analysis of the isomerization process are key to the successful design and implementation of novel light-responsive systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 5. hpstar.ac.cn [hpstar.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. omlc.org [omlc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

A Technical Guide to the Derivatization of 4,4'-Stilbenedicarboxylic Acid for Researchers and Drug Development Professionals

Introduction

4,4'-Stilbenedicarboxylic acid is a versatile organic compound characterized by a rigid stilbene backbone flanked by two carboxylic acid functional groups. This unique structure makes it a valuable building block in supramolecular chemistry, materials science, and medicinal chemistry. Its derivatives have garnered significant interest for their applications in the development of novel materials, such as Metal-Organic Frameworks (MOFs), and as potential therapeutic agents, particularly in oncology.[1] This technical guide provides an in-depth overview of the core derivatization strategies for this compound, focusing on esterification and amide bond formation. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support researchers, scientists, and drug development professionals in their work with this important molecule.

Synthesis of the Core Compound: this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of p-toluic acid with sulfur at elevated temperatures and pressures. For instance, heating a stoichiometric excess of p-toluic acid with sulfur at 265°C under a nitrogen atmosphere can yield this compound.[2] Another route to a key precursor, dimethyl 4,4'-stilbenedicarboxylate, involves a multi-step process starting from methyl p-formylbenzoate.[2]

Derivatization Strategies